

# Comparative Antifungal Spectrum of C19H20FN3O6 (D319)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | C19H20FN3O6 |           |
| Cat. No.:            | B15174627   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antifungal activity of the investigational compound **C19H20FN3O6**, also known as D319, against clinically relevant fungal pathogens. The performance of D319 is compared with two established antifungal agents: fluconazole (an azole) and caspofungin (an echinocandin). The data presented is based on published literature and, where unavailable for D319, on hypothetical values for illustrative purposes, clearly denoted to indicate their speculative nature. This guide is intended to provide a framework for evaluating the potential antifungal spectrum of novel compounds.

## **Quantitative Antifungal Susceptibility Data**

The in vitro activity of **C19H20FN3O6** (D319) and comparator antifungal agents is summarized below. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a drug that inhibits the visible growth of a microorganism, are presented in micrograms per milliliter ( $\mu$ g/mL).

Table 1: Antifungal Activity against Candida Species



| Fungal Species       | C19H20FN3O6<br>(D319) MIC (µg/mL) | Fluconazole MIC<br>Range (µg/mL) | Caspofungin MIC<br>Range (µg/mL) |
|----------------------|-----------------------------------|----------------------------------|----------------------------------|
| Candida albicans     | 2.5[1][2]                         | 0.25 - >64[3]                    | 0.008 - 4[4]                     |
| Candida glabrata     | 3.0 (Hypothetical)                | 2 - >64[3][5]                    | 0.06 - 16[6]                     |
| Candida parapsilosis | 4.5 (Hypothetical)                | 1 - 32[3]                        | 0.06 - 4.0[7]                    |

Table 2: Antifungal Activity against Aspergillus and Cryptococcus Species

| Fungal Species          | C19H20FN3O6<br>(D319) MIC (µg/mL) | Fluconazole MIC<br>Range (µg/mL) | Caspofungin MIC<br>Range (µg/mL) |
|-------------------------|-----------------------------------|----------------------------------|----------------------------------|
| Aspergillus fumigatus   | >64 (Hypothetical)                | Intrinsically resistant          | 0.032 - 16[8]                    |
| Cryptococcus neoformans | 8.0 (Hypothetical)                | 0.125 - 64[9]                    | Not typically active             |

## **Experimental Protocols**

The following is a detailed methodology for the determination of Minimum Inhibitory Concentrations (MICs) based on the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method.[10][11][12]

- 1. Preparation of Antifungal Stock Solutions:
- Antifungal agents (C19H20FN3O6, fluconazole, caspofungin) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1280 μg/mL).
- Serial twofold dilutions are then prepared in RPMI 1640 medium to achieve the final desired concentration range for testing.
- 2. Inoculum Preparation:
- Fungal isolates are cultured on Sabouraud Dextrose Agar plates for 24-48 hours at 35°C.



- A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately  $0.5 \times 10^3$  to  $2.5 \times 10^3$  cells/mL in the test wells.
- 3. Broth Microdilution Assay:
- 96-well microtiter plates are prepared with 100  $\mu$ L of the serially diluted antifungal agents in each well.
- 100  $\mu L$  of the standardized fungal inoculum is added to each well, resulting in a final volume of 200  $\mu L$ .
- A growth control well (containing only inoculum and medium) and a sterility control well (containing only medium) are included on each plate.
- The plates are incubated at 35°C for 24-48 hours.
- 4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control. For azoles, this is typically a ≥50% reduction in turbidity. For echinocandins against Candida, it is the concentration with no visible growth.

## **Visualizations**

Diagram 1: Experimental Workflow for Antifungal Susceptibility Testing





Click to download full resolution via product page

Caption: Workflow for determining antifungal MICs.

Diagram 2: Proposed Mechanism of Action of C19H20FN3O6 (D319)





Click to download full resolution via product page

Caption: Proposed dual mechanism of D319.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. D319 induced antifungal effects through ROS-mediated apoptosis and inhibited isocitrate lyase in Candida albicans PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Antifungal Susceptibility of Candida glabrata to Caspofungin and the Presence of FKS Mutations Correlate with Treatment Response in an Immunocompromised Murine Model of Invasive Infection - PMC [pmc.ncbi.nlm.nih.gov]



- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Decreasing fluconazole susceptibility of clinical South African Cryptococcus neoformans isolates over a decade | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. scribd.com [scribd.com]
- To cite this document: BenchChem. [Comparative Antifungal Spectrum of C19H20FN3O6 (D319)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15174627#validating-the-antifungal-spectrum-of-c19h20fn3o6]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com